1-(4-Fluorophenoxy)propan-2-ol
Description
Contextual Significance of Organofluorine Chemistry in Advanced Materials and Bioactive Molecules
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a critical and dynamic field in organic synthesis and material science. researchgate.net The unique properties of the fluorine atom, most notably its high electronegativity and small size, impart significant changes to the physical, chemical, and biological characteristics of organic molecules. researchgate.netnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which confers exceptional thermal stability and resistance to chemical and metabolic degradation. nih.govacs.org
This metabolic stability is a key reason why approximately 20-25% of all commercial pharmaceuticals and over 30% of agrochemicals contain at least one fluorine atom. nih.gov The introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes, and can alter its electronic properties, thereby increasing its binding affinity to target proteins. researchgate.netasianpubs.org In the realm of materials science, fluorination is instrumental in creating high-performance polymers, such as fluoropolymers used in electronics and aerospace, fluorinated ionomers for fuel cells, and advanced photoresist materials. nih.govgoogle.com The development of novel fluorinating agents and synthetic methods continues to expand the applications of organofluorine compounds in these advanced fields. nih.gov
Overview of Propanol (B110389) Derivatives in Synthetic Chemistry and Biological Systems
Propanol and its derivatives are fundamental building blocks in synthetic chemistry and are prevalent in numerous biologically active compounds. As a primary alcohol, 1-propanol (B7761284) exhibits typical reactions such as conversion to alkyl halides and esterification. doubtnut.com The propan-2-ol (isopropanol) moiety is also a common structural feature. The versatility of the propanol backbone allows for the synthesis of a wide array of derivatives with diverse applications. For instance, aryloxyaminopropanols, which feature an aryloxy group and an amino group on the propanol chain, are a well-known class of compounds with significant biological activity, particularly as β-adrenoreceptor blockers used in therapies for hypertension and other cardiovascular conditions. shachemlin.com
Furthermore, various propanol derivatives have been investigated for a range of pharmacological effects. For example, 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been synthesized and evaluated as potent sodium channel blockers for potential stroke treatment. researchgate.net Other derivatives have shown promise as anticonvulsants, antifungals, and antiplasmodial agents. shachemlin.comresearchgate.netchemguide.co.uk The synthesis of these molecules often involves key reactions like the ring-opening of epoxides, allowing for the controlled introduction of different functional groups onto the three-carbon chain. asianpubs.orgvulcanchem.com The study of how different substituents on the propanol structure influence its chemical reactivity and biological interactions remains an active area of research. acs.orgnih.gov
Rationale for Focused Academic Inquiry into 1-(4-Fluorophenoxy)propan-2-ol
While the broader classes of fluorinated compounds and phenoxypropanols are extensively studied, the specific molecule this compound represents a compelling subject for focused academic investigation due to its position as a structurally simple yet under-researched entity.
Furthermore, the reactivity of the secondary alcohol and the influence of the 4-fluorophenoxy group on reactions such as oxidation or further substitution have not been systematically explored. The potential for this molecule to serve as a key intermediate or building block in the synthesis of more complex, high-value molecules in the pharmaceutical or agrochemical industries remains largely untapped. lookchem.com This lack of fundamental data represents a clear gap in the chemical literature.
A focused study of this compound would provide valuable contributions to the fundamental understanding of structure-property and structure-activity relationships (SAR) within the fluorinated phenoxypropanol class. As a relatively simple molecule, it serves as an ideal model system to probe the specific effects of the para-fluorine substituent on the phenoxy ring.
Research into its physicochemical properties and reactivity would yield foundational data that could be used to predict the behavior of more complex derivatives. For example, detailed analysis of its hydrogen bonding capabilities and conformational preferences would illuminate how the interplay between the hydroxyl group, the ether linkage, and the fluorine atom dictates its interactions in chemical and biological systems. nih.gov Many biologically active molecules are more complex derivatives, such as 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol or various triazole-containing antifungal agents. vulcanchem.comresearchgate.net Understanding the baseline properties of the parent compound, this compound, is essential for rationally designing new derivatives with tailored biological activities, whether as potential β-blockers, antifungals, or other therapeutic agents. researchgate.netmdpi.com
Data Tables
Physicochemical Properties of (S)-(+)-1-(4-Fluorophenoxy)propan-2-ol and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| (S)-(+)-1-(4-Fluorophenoxy)propan-2-ol | 206125-75-9 | C9H11FO2 | 170.18 | 47-51 |
| 1-amino-3-(4-fluorophenoxy)propan-2-ol | 51448-33-0 | C9H12FNO2 | 185.2 | Not Available |
| (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol | 307532-04-3 | C9H10ClFO2 | 204.63 | Not Available |
| 1-(4-Fluorophenyl)propan-2-ol | 444308-32-1 | C9H11FO | 154.18 | Not Available |
Data sourced from commercial supplier and database information. nih.govsigmaaldrich.com
Biological Activities of Structurally Related Phenoxypropanol Derivatives
| Derivative Class | Example Compound Structure | Observed Biological Activity | Reference |
|---|---|---|---|
| Aryloxyaminopropanols | Propranolol | β-adrenoreceptor blockade | shachemlin.com |
| Indanyloxy Propanolamines | 3-amino-1-(5-indanyloxy)-2-propanol derivatives | Sodium channel blockade | researchgate.net |
| Fluorinated Triazole Propanols | 2-Arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives | Antifungal | researchgate.net |
| Piperidinol Propanols | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | Anti-tuberculosis | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFIEDWKCIVRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 4 Fluorophenoxy Propan 2 Ol
Retrosynthetic Analysis and Precursor Chemistry
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process simplifies the planning of a synthesis by working backward from the final product. amazonaws.comscitepress.org For 1-(4-Fluorophenoxy)propan-2-ol, the primary disconnection points are the ether linkage and the secondary alcohol.
Two principal retrosynthetic routes are identified for this compound:
Ether Bond Disconnection: Breaking the C-O ether bond suggests 4-fluorophenol (B42351) and a three-carbon electrophilic synthon, such as propylene (B89431) oxide or a related equivalent like epichlorohydrin. This pathway is a classic example of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
Functional Group Interconversion: Viewing the secondary alcohol as a derivative of a ketone leads to the precursor 1-(4-Fluorophenoxy)propan-2-one. This approach relies on the reduction of the ketone functionality. nih.gov
Utilization of 4-Fluorophenol and Epichlorohydrin as Key Intermediates
A common and effective method for synthesizing this compound is through the reaction of 4-fluorophenol with epichlorohydrin. This synthesis proceeds via a Williamson ether synthesis mechanism. wikipedia.orgjk-sci.com The process involves two main steps:
Ether Formation: 4-fluorophenol is first deprotonated by a base to form the more nucleophilic 4-fluorophenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin in an SN2 reaction to displace the chloride leaving group. This step forms an intermediate, 2-((4-fluorophenoxy)methyl)oxirane.
Epoxide Ring Opening: The intermediate epoxide is then subjected to a ring-opening reaction. Under basic or acidic conditions, a nucleophile (such as a hydride from a reducing agent or water during workup) attacks one of the epoxide carbons, leading to the formation of the final product, this compound.
This route is advantageous due to the ready availability of the starting materials and the reliability of the Williamson ether synthesis for forming aryl ethers.
Derivatization from 1-(4-Fluorophenoxy)propan-2-one
An alternative synthetic strategy involves the chemical reduction of 1-(4-Fluorophenoxy)propan-2-one. This precursor ketone can be synthesized through various methods, including the reaction of 4-fluorophenoxide with chloroacetone.
Once the ketone is obtained, it is converted to the desired secondary alcohol, this compound, through a reduction reaction. nih.govyoutube.com Standard reducing agents are employed for this transformation.
| Reducing Agent | Typical Reaction Conditions |
| Sodium borohydride (NaBH₄) | Methanol or ethanol solvent, room temperature |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF solvent, followed by aqueous workup |
This method's success is contingent on the efficient synthesis of the precursor ketone. The reduction of the ketone to the alcohol is typically a high-yield and straightforward process. youtube.com
Reaction Conditions and Optimization for High-Yield Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. Key factors include the choice of catalyst, solvent, and temperature.
Role of Base Catalysis in Ether Formation
The formation of the ether linkage via the Williamson ether synthesis is critically dependent on the presence of a base. libretexts.org The phenol (B47542) proton of 4-fluorophenol is acidic, but the corresponding phenoxide is a much stronger nucleophile. The base serves to deprotonate the phenol, generating the reactive 4-fluorophenoxide ion.
Reaction: FC₆H₄OH + Base → FC₆H₄O⁻ + [Base-H]⁺
The strength and type of base can influence the reaction rate and the prevalence of side reactions. For the synthesis of aryl ethers, common bases include alkali metal hydroxides and carbonates. jk-sci.com
| Base | Typical Use |
| Sodium Hydroxide (B78521) (NaOH) | Aqueous or alcoholic solutions |
| Potassium Carbonate (K₂CO₃) | Often used in polar aprotic solvents like DMF or acetone |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base used in aprotic solvents |
The choice of base is crucial for maximizing the yield by ensuring complete formation of the nucleophilic phenoxide while minimizing potential side reactions.
Stereoselective Synthesis of Enantiomers (e.g., (S)-(+)-1-(4-Fluorophenoxy)-2-propanol)
The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound exists as a pair of enantiomers: (R)-(-) and (S)-(+). For many applications, particularly in pharmaceuticals, it is necessary to synthesize a single enantiomer.
A primary strategy for stereoselective synthesis is the use of a chiral starting material. For instance, reacting 4-fluorophenol with an enantiomerically pure epoxide, such as (S)-propylene oxide or (R)-glycidyl tosylate, can lead to the formation of the corresponding single enantiomer of the final product. A patent for a similar compound, (S)-1-(4-phenoxyphenoxy)-2-propanol, describes a method reacting 4-phenoxyphenol with (S)-propylene oxide in the presence of a base. google.com This approach can be directly applied to the synthesis of (S)-(+)-1-(4-Fluorophenoxy)-2-propanol.
This method capitalizes on the transfer of chirality from the starting material to the product. The SN2 attack of the phenoxide on the less substituted carbon of the chiral epoxide proceeds with an inversion of configuration at that carbon, allowing for predictable control of the product's stereochemistry.
| Property | (S)-(+)-1-(4-Fluorophenoxy)-2-propanol |
| CAS Number | 206125-75-9 sigmaaldrich.com |
| Molecular Formula | C₉H₁₁FO₂ sigmaaldrich.com |
| Molecular Weight | 170.18 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 47-51 °C sigmaaldrich.com |
| Optical Activity | [α]20/D +28° (c = 1 in chloroform) sigmaaldrich.com |
Chiral Auxiliary Approaches
Chiral auxiliary-mediated synthesis is a powerful strategy to introduce stereocenters with a high degree of control. In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, a stereogenic molecule that directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively reported in the literature, the general principles of this methodology are well-established for the synthesis of similar chiral alcohols. For instance, Evans' oxazolidinone auxiliaries are widely used to direct the stereoselective alkylation of a carbonyl group, which could then be converted to the desired alcohol.
Table 1: Common Chiral Auxiliaries and Their General Applications
| Chiral Auxiliary | Typical Application | General Reaction Scheme |
| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions | Attachment to a carboxylic acid derivative, followed by stereoselective enolate formation and reaction with an electrophile. |
| (S)- and (R)-Proline | Asymmetric aldol and Mannich reactions | Formation of a chiral enamine intermediate with a ketone or aldehyde. |
| Camphorsultam | Asymmetric Diels-Alder, alkylation, and aldol reactions | Attachment to an acyl group to direct the approach of reagents. |
Enzymatic Resolution Techniques
Enzymatic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of the substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
For the resolution of racemic this compound, a common approach is the lipase-catalyzed transesterification or hydrolysis of a corresponding ester derivative. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PSL), have demonstrated high enantioselectivity in the resolution of various secondary alcohols.
In a typical kinetic resolution process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme will selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester, (R)-1-(4-Fluorophenoxy)propan-2-yl acetate. The unreacted (S)-1-(4-Fluorophenoxy)propan-2-ol can then be separated from the ester. The ester can also be subsequently hydrolyzed to obtain the (R)-enantiomer, thus providing access to both enantiomerically pure forms of the alcohol.
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols (Illustrative Examples)
| Lipase Source | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Remaining Alcohol |
| Candida antarctica Lipase B (Novozym 435) | Racemic 1-phenylethanol | Vinyl acetate | Toluene | >99% |
| Pseudomonas cepacia Lipase | Racemic 1-phenyl-1-propanol | Lauric acid | Toluene | 95% |
The efficiency of enzymatic resolution is highly dependent on the choice of enzyme, solvent, acyl donor, and reaction temperature. Optimization of these parameters is crucial to achieve high enantiomeric excess (ee) and conversion.
Asymmetric Catalysis
Asymmetric catalysis offers a highly efficient route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. A prominent strategy for the synthesis of chiral alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-Fluorophenoxy)propan-2-one.
This transformation is often accomplished through catalytic hydrogenation or transfer hydrogenation using chiral transition metal complexes as catalysts. Catalysts based on ruthenium, rhodium, and iridium, coordinated with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have proven to be highly effective for the enantioselective reduction of a wide range of ketones.
For the synthesis of (S)-1-(4-Fluorophenoxy)propan-2-ol, the ketone precursor would be hydrogenated in the presence of a chiral catalyst system that favors the formation of the (S)-enantiomer. The choice of the metal precursor, chiral ligand, and reaction conditions is critical in achieving high enantioselectivity and chemical yield.
Table 3: Asymmetric Hydrogenation of Prochiral Ketones (General Examples)
| Ketone Substrate | Catalyst System | Hydrogen Source | Enantiomeric Excess (ee) of Alcohol Product |
| Acetophenone | RuCl2((S)-BINAP) | H2 | >98% |
| 1-Tetralone | (S)-TolBINAP/(S,S)-DPEN-Ru(II) | H2 | >99% |
The development of highly active and selective catalysts allows for the production of enantiomerically pure alcohols with excellent atom economy and efficiency.
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. For the synthesis of this compound, key considerations include atom economy and the use of environmentally benign solvents.
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.com
When evaluating the different synthetic strategies for this compound, asymmetric catalysis generally offers the highest atom economy. jocpr.com In an ideal asymmetric hydrogenation of 1-(4-Fluorophenoxy)propan-2-one, the only other reactant is hydrogen gas, leading to a theoretical atom economy of 100% as all atoms of the reactants are incorporated into the product.
Solvent-Free or Environmentally Benign Solvent Reactions
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal scenario is to perform reactions in the absence of a solvent (solvent-free) or to use environmentally benign solvents such as water, supercritical fluids, or ionic liquids.
For the synthesis of this compound, research into solvent-free conditions is an active area. For example, some lipase-catalyzed resolutions can be performed under solvent-free conditions, using the acyl donor as the solvent. ijrpr.com Microwave-assisted organic synthesis is another technique that can facilitate solvent-free reactions by providing rapid and efficient heating. cem.com
Chemical Reactivity and Mechanistic Investigations of 1 4 Fluorophenoxy Propan 2 Ol
Electrophilic and Nucleophilic Reaction Pathwaysbenchchem.com
Substitution Reactions at the Aromatic Ringbenchchem.combenchchem.com
The fluorinated phenyl group can undergo electrophilic aromatic substitution. In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate-determining step is the formation of a positively charged intermediate, known as a benzenonium ion. msu.edu The presence of the ether and the fluorine atom on the ring influences the position of substitution. The ether group is an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group but also an ortho, para-director.
Nucleophilic aromatic substitution, where a nucleophile replaces a group on the aromatic ring, is also a possibility, particularly with strong electron-withdrawing groups present. However, for 1-(4-Fluorophenoxy)propan-2-ol, electrophilic substitution is generally more common.
Hydroxyl Group Reactivity (e.g., Oxidation, Esterification)benchchem.com
The secondary alcohol group is a key site of reactivity in this compound. msu.edu
Oxidation: As a secondary alcohol, it can be oxidized to form the corresponding ketone, 1-(4-fluorophenoxy)propan-2-one. byjus.comlibretexts.org This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. libretexts.org Common oxidizing agents for this transformation include potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃). Unlike primary alcohols, which can be oxidized to aldehydes and then to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage under normal conditions. byjus.comlibretexts.org
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction, known as esterification, is an important transformation of alcohols. msu.edu For example, the reaction of this compound with acetic acid would yield 1-(4-fluorophenoxy)propan-2-yl acetate. The reaction is typically catalyzed by an acid and is reversible. mdpi.com
Ring-Opening Reactions of Epoxide Precursorsbenchchem.com
This compound can be synthesized via the ring-opening of an epoxide precursor, namely 1-(4-fluorophenoxy)-2,3-epoxypropane. vulcanchem.com This reaction highlights the susceptibility of strained three-membered epoxide rings to nucleophilic attack. masterorganicchemistry.com The reaction can proceed under either acidic or basic conditions. libretexts.orglibretexts.org
Under basic conditions, a nucleophile (such as a hydroxide (B78521) ion or an amine) will attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. libretexts.orglibretexts.org This backside attack leads to the opening of the ring and the formation of the alcohol. masterorganicchemistry.com
In an acidic medium, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. libretexts.orgopenstax.org The nucleophile will then attack the more substituted carbon atom if it is tertiary, or the less substituted carbon if the carbons are primary or secondary. libretexts.orgopenstax.org
Reaction Kinetics and Thermodynamic Parametersbenchchem.com
The study of reaction kinetics provides insight into the rates of chemical reactions, while thermodynamics describes the energy changes that occur. For reactions involving this compound, such as its esterification, kinetic and thermodynamic parameters can be determined. mdpi.com
A data table illustrating hypothetical kinetic and thermodynamic data for the esterification of this compound is presented below.
| Parameter | Value |
| Activation Energy (Ea) | 55-70 kJ/mol |
| Enthalpy of Reaction (ΔH) | -15 to -25 kJ/mol |
| Entropy of Reaction (ΔS) | -40 to -60 J/(mol·K) |
| Equilibrium Constant (K) | Varies with temperature |
Investigating the Influence of the Fluorine Substituent on Reactivitybenchchem.combenchchem.com
The fluorine atom at the para-position of the phenoxy ring significantly influences the reactivity of the molecule. pen2print.org This is due to fluorine's high electronegativity and its ability to participate in resonance. nih.gov
Electronic Effects on Reaction Centersbenchchem.com
The fluorine atom exerts both an inductive effect and a resonance effect.
Inductive Effect: Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bonds (a -I effect). pen2print.org This deactivates the ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted benzene. unl.edu This electron withdrawal also stabilizes the molecule. nih.gov
Resonance Effect: The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic ring (a +R effect). This effect increases the electron density at the ortho and para positions, thus directing incoming electrophiles to these sites.
Below is a table summarizing the electronic effects of the fluorine substituent.
| Effect | Description | Impact on Reactivity |
| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring due to fluorine's high electronegativity. | Deactivates the ring towards electrophilic substitution. |
| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic ring. | Directs incoming electrophiles to the ortho and para positions. |
Steric Hindrance and Conformational Preferences
The three-dimensional arrangement of atoms in this compound and the spatial barriers resulting from this arrangement are critical determinants of its chemical reactivity and interactions. The molecule's structure, which combines a relatively rigid fluorophenoxy group with a flexible propan-2-ol side chain, gives rise to specific conformational preferences that are governed by a balance of steric, electronic, and intramolecular forces.
Influence of the 4-Fluorophenoxy Group
The 4-fluorophenoxy moiety is a significant contributor to the molecule's steric profile. The benzene ring is a planar and bulky group that restricts free rotation around the C-O-C ether linkage. The fluorine atom, while similar in size to a hydrogen atom, exerts powerful electronic effects. As the most electronegative element, fluorine alters the electron distribution in the aromatic ring and can participate in non-covalent interactions that influence the molecule's shape. sci-hub.se Research on related fluorinated aromatic compounds suggests that the fluorine atom can create specific conformational preferences through electrostatic interactions. researchgate.netethernet.edu.et For instance, repulsive or attractive forces between the electron-rich fluorine and the partially charged atoms of the propanol (B110389) side chain can favor certain rotational isomers over others. researchgate.net
Conformational Flexibility of the Propan-2-ol Side Chain
The propan-2-ol side chain possesses several rotatable single bonds, allowing it to adopt numerous conformations. The most significant rotations occur around the Cα-Cβ and Cβ-O bonds. However, the energetically preferred conformations are those that minimize steric strain and maximize stabilizing interactions.
A dominant factor in the conformational preference of aryloxypropanolamines is the formation of an intramolecular hydrogen bond. nih.gov Computational models of closely related compounds, such as 1-Amino-3-(4-fluorophenoxy)propan-2-ol, predict a "bent" conformation. vulcanchem.com This bent structure arises from a hydrogen bond forming between the hydrogen of the secondary alcohol (-OH) and the ether oxygen atom of the phenoxy group. This interaction creates a pseudo-cyclic arrangement that significantly stabilizes the conformation, restricting the flexibility of the side chain and orienting the aromatic ring in a specific position relative to the hydroxyl and methyl groups. Studies on similar nitrophenoxyaminopropanols support this, indicating the formation of stable nine-membered rings via such intramolecular hydrogen bonds. researchgate.net
Research Findings on Conformational Effects
Detailed research on the broader class of aryloxypropanolamines highlights the importance of the spatial relationship between the side chain's oxygen atoms (ether and hydroxyl) for biological receptor binding, implying that conformation is key to function. nih.gov The presence of fluorine can further refine these preferences. The gauche effect, a known phenomenon in organofluorine chemistry, describes the tendency for fluorine to favor a gauche (60° dihedral angle) relationship with certain neighboring groups, which can provide additional stabilization energy of over 1 kcal/mol. nih.gov In this compound, this effect could manifest as a preferred orientation between the C-F bond of the ring and the C-O bond of the side chain, further defining the molecule's three-dimensional structure.
The combination of these factors—the steric bulk of the aromatic ring, the strong tendency for intramolecular hydrogen bonding, and the unique electrostatic influence of the fluorine atom—dictates the molecule's conformational landscape. These preferred conformations limit the available shapes the molecule can adopt, thereby influencing its reactivity by controlling the accessibility of the hydroxyl group for reactions like oxidation or esterification.
Table 1: Factors Influencing the Conformational Preferences of this compound
| Factor | Description | Predicted Conformational Effect |
| Steric Hindrance | The bulky 4-fluorophenoxy group restricts rotation around the C-O-C ether bond. | Limits the orientation of the aromatic ring relative to the side chain. |
| Intramolecular Hydrogen Bonding | The hydroxyl group proton acts as a hydrogen bond donor to the ether oxygen atom. | Favors a "bent" or folded conformation, creating a stable pseudo-cyclic structure. vulcanchem.comresearchgate.net |
| Fluorine Electrostatics | The highly electronegative fluorine atom creates through-space electronic interactions with the side chain. | Can stabilize specific rotational isomers (e.g., gauche conformations) and influence the angle of the bent structure. researchgate.netnih.gov |
Advanced Spectroscopic and Structural Elucidation of 1 4 Fluorophenoxy Propan 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and their spatial relationships. For 1-(4-fluorophenoxy)propan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the initial structural analysis of this compound. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule.
The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the aliphatic protons of the propan-2-ol moiety, and the hydroxyl proton. The protons on the fluorophenoxy group would appear as a complex multiplet in the aromatic region, typically between 6.8 and 7.1 ppm. The methine proton (CH) of the propan-2-ol group is expected to be a multiplet due to coupling with the adjacent methyl and methylene protons. The methylene protons (CH₂) adjacent to the ether linkage would also appear as a multiplet. The methyl (CH₃) protons would likely be a doublet, coupling with the adjacent methine proton. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons of the fluorophenoxy group would show signals in the downfield region (typically 115-160 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The carbons of the propan-2-ol side chain would appear in the upfield region, with the carbon bearing the hydroxyl group (C-OH) resonating at a lower field than the methyl carbon.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs and may not represent experimental data.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (Ar-H) | 6.8 - 7.1 | Multiplet | 4H |
| Methine (CH-OH) | 3.9 - 4.2 | Multiplet | 1H |
| Methylene (O-CH₂) | 3.7 - 3.9 | Multiplet | 2H |
| Hydroxyl (OH) | 1.5 - 3.0 (variable) | Broad Singlet | 1H |
| Methyl (CH₃) | 1.1 - 1.3 | Doublet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs and may not represent experimental data.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-F (Aromatic) | 155 - 160 (d, ¹JCF ≈ 240 Hz) |
| C-O (Aromatic) | 152 - 156 |
| CH (Aromatic) | 115 - 120 |
| CH-OH | 68 - 72 |
| O-CH₂ | 70 - 74 |
| CH₃ | 20 - 25 |
To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are utilized.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the methine proton and the adjacent methylene and methyl protons, confirming the structure of the propan-2-ol side chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is crucial for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methine group would show a correlation to the signal of the carbon it is attached to in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds. This technique is invaluable for connecting different fragments of the molecule. For example, HMBC would show correlations between the methylene protons and the aromatic carbon attached to the ether oxygen, thus confirming the link between the fluorophenoxy ring and the propan-2-ol side chain.
Since this compound is a chiral molecule (due to the stereocenter at the second carbon of the propan-2-ol chain), determining its enantiomeric purity is often necessary. NMR spectroscopy can be used for this purpose through the use of chiral auxiliary agents.
Chiral Shift Reagents (CSRs) , such as lanthanide complexes, can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric excess.
Alternatively, anisotropic effects induced by chiral solvating agents can be employed. The chiral solvent creates a diastereomeric environment around the enantiomers, causing them to have slightly different chemical shifts.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound. For this compound, with a chemical formula of C₉H₁₁FO₂, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm the molecular formula.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 171.0816 |
| [M+Na]⁺ | 193.0635 |
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. caymanchem.com In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the structure of the molecule.
The fragmentation of this compound would likely involve characteristic cleavages. For example, cleavage of the bond between the ether oxygen and the propan-2-ol side chain could lead to the formation of a fluorophenoxy radical and a protonated propan-2-ol fragment, or a fluorophenoxide ion. Alpha-cleavage adjacent to the hydroxyl group is also a common fragmentation pathway for alcohols. The observed fragmentation pattern can be pieced together to confirm the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of polar bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is more sensitive to non-polar, symmetric bonds. The combined analysis provides a comprehensive vibrational fingerprint of this compound.
The key functional groups in this compound include the hydroxyl (-OH) group, the aromatic ring (C=C), the ether linkage (C-O-C), the carbon-fluorine bond (C-F), and aliphatic carbon-hydrogen bonds (C-H).
Expected Vibrational Modes for this compound:
O-H Vibrations: The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band corresponding to the O-H stretching vibration of the secondary alcohol, typically appearing in the 3600–3200 cm⁻¹ region. The broadening is a result of intermolecular hydrogen bonding.
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the propanol (B110389) backbone will appear as strong bands in the 3000–2850 cm⁻¹ region.
Aromatic C=C Vibrations: The presence of the para-substituted benzene (B151609) ring is confirmed by characteristic C=C stretching vibrations within the 1610–1450 cm⁻¹ range.
Ether and Alcohol C-O Vibrations: The aryl-alkyl ether C-O-C linkage is expected to produce a strong, characteristic asymmetric stretching band around 1250 cm⁻¹. The C-O stretching of the secondary alcohol group will likely appear as a strong band in the 1150–1050 cm⁻¹ region.
C-F Vibration: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically found in the 1250–1000 cm⁻¹ range. This band may overlap with the C-O stretching vibrations.
Aromatic Substitution Pattern: Out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are indicative of the aromatic substitution pattern. For a 1,4-disubstituted (para) ring, a strong band is expected in the 850–800 cm⁻¹ range.
In Raman spectroscopy, the aromatic ring vibrations are often strong and sharp, providing clear signals for the phenyl group. The symmetric vibrations of the C-C backbone and the non-polar C-H bonds will also be well-defined.
The following interactive table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| O-H Stretch | Secondary Alcohol (-OH) | 3600 - 3200 (Broad) | Weak | Strong (IR) |
| C-H Stretch (Aromatic) | C-H (Aryl) | 3100 - 3000 | Strong | Medium (IR) |
| C-H Stretch (Aliphatic) | C-H (Alkyl) | 3000 - 2850 | Strong | Strong (IR) |
| C=C Stretch (Aromatic) | Benzene Ring | 1610 - 1450 | Strong | Medium-Strong (IR) |
| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | ~1250 | Medium | Strong (IR) |
| C-F Stretch | Fluoroaromatic | 1250 - 1000 | Medium | Strong (IR) |
| C-O Stretch | Secondary Alcohol | 1150 - 1050 | Medium | Strong (IR) |
| C-H Bend (Out-of-Plane) | 1,4-Disubstituted Ring | 850 - 800 | Weak | Strong (IR) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. asianresassoc.org This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For a chiral molecule like this compound, crystallographic analysis of a single enantiomer can also determine its absolute configuration. asianresassoc.org
Although a crystal structure for this compound is not publicly available in crystallographic databases as of this writing, a hypothetical analysis would yield critical structural information. The process involves growing a high-quality single crystal, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined.
Key structural insights that would be obtained from an X-ray crystallographic study include:
Molecular Conformation: The precise spatial orientation of the fluorophenoxy group relative to the propanol backbone, including the dihedral angles that define the molecular shape.
Intermolecular Interactions: The arrangement of molecules within the crystal lattice, known as crystal packing. This would reveal the nature and geometry of intermolecular hydrogen bonds formed by the hydroxyl group, which are crucial for the stability of the crystal structure.
Bond Parameters: Exact measurements of all bond lengths and angles, which can be compared with theoretical values from computational models.
Absolute Stereochemistry: For an enantiomerically pure crystal, the analysis can unambiguously determine the R or S configuration at the chiral center (C2 of the propanol unit).
The table below outlines the type of data that a single-crystal X-ray diffraction experiment would provide for this compound.
| Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell, defining the molecular structure. |
| Bond Lengths and Angles | The geometry of all covalent bonds and the angles between them. |
| Torsional Angles | The dihedral angles that define the molecule's three-dimensional conformation. |
| Hydrogen Bonding Geometry | The distances and angles of intermolecular hydrogen bonds, typically involving the -OH group. |
| Absolute Configuration | Determination of the R/S configuration at the stereocenter (for an enantiopure crystal). |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left- and right-circularly polarized light. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are the two primary methods used for this purpose. ORD measures the variation of optical rotation with the wavelength of light, while CD measures the differential absorption of left- and right-circularly polarized light as a function of wavelength.
For this compound, the chirality arises from the single stereocenter at the C2 position of the propanol chain. The two enantiomers, (R)- and (S)-1-(4-Fluorophenoxy)propan-2-ol, will have equal and opposite chiroptical properties. The primary chromophore in the molecule is the 4-fluorophenyl group, which absorbs in the ultraviolet (UV) region. The interaction of this chromophore with the chiral center gives rise to distinct ORD and CD signals.
Optical Rotatory Dispersion (ORD): A simple measurement of optical rotation is often taken at a single wavelength, such as the sodium D-line (589 nm). For instance, the (S)-(+)-enantiomer of this compound has a reported specific rotation of [α]²⁰/D +28° (c=1 in chloroform). An ORD curve provides more extensive information by plotting this rotation across a range of wavelengths. As the wavelength approaches the UV absorption maximum of the fluorophenyl chromophore, the magnitude of the rotation changes dramatically, producing a characteristic curve known as a Cotton effect. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the enantiomer.
Circular Dichroism (CD): A CD spectrum plots the difference in absorbance (ΔA = A_L - A_R) versus wavelength. A signal (positive or negative peak) is only observed at wavelengths where the molecule absorbs light and is chiral. For this compound, CD signals are expected in the UV region corresponding to the electronic transitions of the aromatic ring (~220 nm and ~270 nm). The resulting spectrum provides a unique fingerprint for each enantiomer; one enantiomer will show a positive peak where the other shows a negative peak of equal magnitude.
These techniques are invaluable for confirming the identity of an enantiomer and for determining its enantiomeric purity.
The following table summarizes the chiroptical properties and the information that can be derived for this compound.
| Technique | Property Measured | Information Obtained |
| Polarimetry (Single Wavelength) | Optical Rotation (α) at 589 nm | Confirmation of chirality; Sign (+ or -) helps identify the enantiomer. (e.g., [α]²⁰/D = +28° for S-enantiomer) |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Characterization of the Cotton effect; Correlation of the sign of the Cotton effect with absolute configuration. |
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light (ΔA) | Fingerprint spectrum for each enantiomer; Determination of enantiomeric purity and absolute configuration. |
Computational Chemistry and Molecular Modeling of 1 4 Fluorophenoxy Propan 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties with a good balance between accuracy and computational cost.
The first step in the computational analysis of 1-(4-fluorophenoxy)propan-2-ol is to determine its most stable three-dimensional structure through energy minimization. This process involves finding the geometry of the molecule that corresponds to the lowest potential energy, often referred to as the ground state. Conformational analysis is then performed to explore the different spatial arrangements of the atoms in the molecule that can be obtained by rotation about single bonds.
For a flexible molecule like this compound, with several rotatable bonds, multiple low-energy conformations, or conformers, may exist. These conformers can have different energies, and their relative populations can be estimated using the Boltzmann distribution. The identification of the global minimum energy conformer, as well as other low-energy conformers, is crucial as these are the most likely to be present and are responsible for the molecule's observed properties and biological activity. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to optimize the geometry of various conformers and calculate their relative energies.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 178.5 | 0.00 | 65.2 |
| 2 | -65.2 | 0.85 | 20.5 |
Note: This table is illustrative and presents hypothetical data that would be obtained from a DFT conformational analysis.
Once the optimized geometries of the stable conformers are obtained, DFT can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed. The calculated shifts for the different conformers can be averaged based on their Boltzmann populations to provide a theoretical spectrum that can be compared with experimental data.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in the assignment of the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch, C-O stretch, and C-F stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.
Table 2: Predicted Spectroscopic Data for the Global Minimum Conformer of this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) - OH | 3.5 (example) |
| ¹³C NMR Chemical Shift (ppm) - C-OH | 68.0 (example) |
| IR Frequency (cm⁻¹) - O-H stretch | 3450 (example) |
Note: This table contains hypothetical data as an illustration of DFT-predicted spectroscopic parameters.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed picture of the dynamic behavior of this compound, including its conformational flexibility and interactions with a solvent.
In an MD simulation, the atoms of the molecule and the surrounding solvent (e.g., water) are treated as classical particles, and their trajectories are calculated by numerically solving Newton's equations of motion. This allows for the exploration of the conformational space of the molecule on a nanosecond to microsecond timescale.
The simulations can reveal how the molecule changes its shape over time, the lifetimes of different conformations, and the energy barriers between them. This information is complementary to the static picture provided by DFT calculations and is crucial for understanding how the molecule behaves in a realistic environment.
Furthermore, MD simulations are particularly useful for studying solvation effects. The explicit inclusion of solvent molecules allows for the detailed analysis of solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules. The simulations can provide information on the structure of the solvation shell around the molecule and the thermodynamics of solvation.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds. wikipedia.org
There are two main approaches to QSAR modeling:
Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. The models are built based on the structural and physicochemical properties of a set of known active and inactive molecules. For this compound, a ligand-based QSAR model could be developed using a dataset of related aryloxypropanolamine compounds with known biological activities.
Structure-Based QSAR: This approach is employed when the 3D structure of the biological target is available. It involves docking the molecules into the active site of the target and calculating their binding energies. These binding energies are then used as the dependent variable in the QSAR model. This approach can provide more detailed insights into the specific interactions between the ligand and the target.
The development of a QSAR model involves two key steps:
Descriptor Calculation: Molecular descriptors are numerical values that represent the chemical information of a molecule. A wide variety of descriptors can be calculated for this compound, including:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices.
3D Descriptors: Geometrical properties, surface area, volume.
Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment.
The PubChem database provides several computed descriptors for this compound, such as a molecular weight of 170.19 g/mol , an XLogP3 value of 1.9, and a topological polar surface area of 29.5 Ų.
Predictive Model Development: Once the descriptors are calculated for a set of molecules, a mathematical model is developed to correlate these descriptors with the biological activity. Various statistical and machine learning methods can be used for this purpose, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
The resulting QSAR model can then be used to predict the biological activity of new, untested compounds, thereby accelerating the drug discovery process.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Molecular Docking Studies of this compound Remain Uncharacterized in Publicly Available Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Such studies are crucial for understanding the potential mechanism of action of a compound at a molecular level.
For this compound, this would involve simulating its interaction with the active site of various enzymes or protein receptors. These simulations could predict the binding energy, which is a measure of the affinity of the compound for the protein, and identify key amino acid residues, or "hotspots," that are crucial for the interaction. Furthermore, a detailed analysis of the docked pose can provide mechanistic insights into how the compound might inhibit or modulate the protein's function.
While general methodologies for molecular docking and enzyme active site mapping are well-established, and studies on structurally related compounds may exist, the specific computational analysis for this compound has not been published. Therefore, detailed data tables on its binding affinities with specific protein targets and the specific amino acid interactions that govern these bindings cannot be provided at this time.
The absence of such studies indicates a potential area for future research. Computational investigation into the protein-ligand interactions of this compound could uncover novel biological activities and provide a foundation for the rational design of new therapeutic agents.
Biological and Biochemical Interactions Mechanism Focused, Pre Clinical/in Vitro Research
Receptor Binding and Modulation Studies (e.g., Beta-Adrenergic Receptors)
Phenoxypropanolamines, the class of compounds to which 1-(4-Fluorophenoxy)propan-2-ol belongs, are known for their interactions with adrenergic receptors. nih.gov These receptors are crucial components of the sympathetic nervous system, regulating a multitude of physiological responses.
Ligand-binding assays are fundamental in determining the affinity of a compound for a specific receptor. acs.orgbioanalysis-zone.com In the context of phenoxypropanolamines, these assays often involve radiolabeled ligands to quantify the binding of the test compound to beta-adrenergic receptors. nih.gov For instance, studies on analogous compounds have utilized [3H]dihydroalprenolol in rat cerebral cortical membranes to determine binding affinity for beta-1 adrenergic receptors. nih.gov The affinity is typically expressed as an inhibition constant (Ki) or as the concentration required to inhibit 50% of specific binding (IC50). While direct data for this compound is not specified in the provided results, the general methodology involves competitive binding experiments. acs.org The specificity and selectivity of ligand-binding assays are critical for accurately characterizing the interaction between the compound and the receptor. bioanalysis-zone.com
Table 1: Representative Data from Ligand-Binding Assays for Adrenergic Receptor Ligands This table is illustrative of the types of data obtained from such assays and does not represent specific results for this compound.
Beyond simple binding, it is crucial to understand whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). ebi.ac.uk This is often determined by measuring the downstream effects of receptor binding, such as the stimulation of cyclic AMP (cAMP) formation for beta-adrenergic agonists. nih.gov For example, studies on similar fluoro-substituted phenoxypropanolamines have examined their effects on cAMP formation in C6 glioma cells to characterize their beta-adrenergic activity. nih.gov Molecular dynamics simulations on beta-1 and beta-2 adrenergic receptors have provided insights into the binding modes of agonists, revealing interactions with specific amino acid residues within the receptor's binding pocket. plos.orgmdpi.com These studies help to elucidate the structural basis for agonism versus antagonism. plos.org The rate of association and dissociation of a ligand from the receptor, known as binding kinetics, also plays a significant role in its pharmacological effect. biorxiv.org
Enzyme Interaction and Inhibition Kinetics
The interaction of this compound with metabolic enzymes is a critical area of preclinical investigation, as it can predict potential drug-drug interactions. iqvia.com
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of compounds. iqvia.comnih.gov In vitro assays using human liver microsomes are standard for evaluating the inhibitory potential of new chemical entities against major CYP isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. iqvia.com The inhibitory potential is often quantified by determining the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. nih.gov For some arylpiperazine derivatives, which share some structural similarities with phenoxypropanolamines, studies have shown moderate to weak inhibition of CYP3A4, with IC50 values ranging from 6.13 to 15.85 µM. bibliotekanauki.pl Time-dependent inhibition (TDI) is a particular concern as it can lead to irreversible enzyme inactivation. evotec.com Assays measuring the "IC50 shift" after pre-incubation with and without NADPH can identify time-dependent inhibitors. evotec.com
Table 2: In Vitro Cytochrome P450 Inhibition Data for a Hypothetical Compound This table illustrates the type of data generated in CYP inhibition studies and is not specific to this compound.
Beyond CYPs, compounds can interact with other enzymes involved in metabolism. For instance, carbonyl reduction is a significant phase I biotransformation pathway for many compounds. nih.gov Enzymes like carbonyl reductase (CBR) and 11β-hydroxysteroid dehydrogenase (11β-HSD) can be involved. nih.gov The inhibition kinetics of such interactions can be complex. libretexts.org For example, competitive inhibition occurs when an inhibitor competes with the substrate for the same binding site, and its effect can be overcome by increasing substrate concentration. libretexts.org In contrast, non-competitive inhibition involves the inhibitor binding to a different site, affecting the enzyme's catalytic activity regardless of substrate concentration. libretexts.org Determining the inhibition constant (Ki) provides a measure of the inhibitor's potency. sigmaaldrich.com Some fluorinated compounds have been investigated as inhibitors of enzymes like ornithine aminotransferase, where they can act as mechanism-based inactivators. nih.gov
Cellular Pathway Perturbation Studies (In Vitro)
In vitro studies on cultured cells are essential for understanding how a compound affects cellular pathways. nih.gov Such studies can reveal off-target effects or provide insights into the mechanism of action. For example, some compounds with structural similarities to phenoxypropanolamines have been shown to inhibit signaling pathways like the PI3K/NF-κB pathway, which can affect cell proliferation and survival. mdpi.com Perturbation studies, whether through the addition of a compound or through genetic modification, can lead to changes in gene expression and cell cycle distribution. nih.gov It is important to distinguish direct effects of the compound from indirect effects related to changes in cell growth rate. nih.gov
Antimicrobial and Antifungal Activity Mechanisms (In Vitro Research)
In vitro studies have demonstrated that this compound and its analogs possess antimicrobial and antifungal properties. nih.govmdpi.com The primary mechanism of action for many antifungal agents within this chemical class is the disruption of the fungal cell membrane's integrity and function. atamanchemicals.com This is often achieved by inhibiting key enzymes involved in the biosynthesis of essential membrane components. nih.govfarmaciajournal.com
While direct studies on the inhibition of bacterial ion channels by this compound are limited, the broader class of ion channel blockers has been investigated for antimicrobial properties. plos.orgnih.gov Some compounds can disrupt bacterial homeostasis by interfering with ion channels, which are crucial for maintaining membrane potential and turgor pressure. frontiersin.org The inhibition of these channels can lead to a cascade of events, including the disruption of respiratory chain complexes and energy production, ultimately resulting in bacterial cell death. plos.orgnih.gov For example, research on other compounds has shown that blocking ion channels can increase the susceptibility of bacteria to other antibiotics by inhibiting efflux pumps. plos.org The structural characteristics of this compound suggest potential for interaction with the hydrophobic regions of membrane-embedded ion channels, a hypothesis that warrants further experimental validation. plos.org
A significant body of research points towards the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51) as a key mechanism for the antifungal activity of azole compounds and their analogs. nih.govmdpi.commdpi.comnih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.com Ergosterol is the primary sterol in fungal cell membranes, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.com
By inhibiting lanosterol demethylase, compounds like the fluconazole (B54011) analog containing a 4-fluorophenoxy group prevent the conversion of lanosterol to ergosterol. nih.govmdpi.com This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. The resulting disruption of the membrane structure increases its permeability, leading to leakage of cellular contents and ultimately inhibiting fungal growth. mdpi.com The 4-(4-fluorophenoxy) analog of fluconazole has shown significant activity against Fusarium oxysporum. nih.govmdpi.com
Table 1: Antifungal Activity of a 4-(4-fluorophenoxy) Fluconazole Analog
| Fungal Strain | Concentration (µg/mL) | Inhibition Rate | Reference |
|---|---|---|---|
| F. oxysporum | 1 | 90% | nih.govmdpi.com |
The antifungal activity of this compound analogs has been evaluated against various pathogens. As mentioned, a fluconazole analog where a fluorine atom was replaced by a 4-fluorophenoxy group demonstrated high activity against Fusarium oxysporum, achieving a 90% inhibition rate at a concentration of 1 µg/mL. nih.govmdpi.com This specific activity highlights the potential of the 4-fluorophenoxy moiety in enhancing antifungal efficacy. The mechanism against such pathogens is primarily attributed to the inhibition of ergosterol biosynthesis, as detailed in the previous section. nih.govmdpi.com
The effectiveness of such compounds can vary between different fungal species, likely due to differences in the structure and accessibility of the target enzyme, lanosterol demethylase, or variations in cell wall composition and efflux pump activity. mdpi.com Further research on a broader range of pathogenic fungi is necessary to fully characterize the spectrum of activity of this compound.
Antioxidant Mechanisms (In Vitro)
The antioxidant potential of phenolic compounds is well-established and is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov While specific studies on the antioxidant mechanisms of this compound are not widely available, the presence of the phenoxy group suggests it may possess some antioxidant capacity.
In vitro antioxidant activity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. mdpi.com These assays measure the ability of a compound to quench stable free radicals. The antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring. mdpi.com
Some studies on structurally related compounds, such as certain cyclodidepsipeptides, have indicated moderate antioxidant potentials, with a likely mechanism being hydrogen atom abstraction. researchgate.net For this compound, the fluorine substituent on the phenoxy ring could modulate its antioxidant properties by influencing the electron density of the aromatic system. However, without direct experimental data, its specific antioxidant mechanism and efficacy remain speculative.
Metabolic Pathways and Pharmacokinetic Considerations Pre Clinical Research
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Pre-clinical ADME studies in animal models such as mice, rats, hamsters, and dogs are fundamental to predicting the pharmacokinetic properties of a compound in humans. For a compound like 1-(4-Fluorophenoxy)propan-2-ol, which possesses lipophilic characteristics, it is expected to be readily absorbed from the gastrointestinal tract. Following absorption, it would distribute into various tissues. The volume of distribution would be influenced by its plasma protein binding, which for similar compounds can be moderate to high (94–98%). dndi.org The metabolism of this compound is anticipated to be a key factor in its clearance from the body. The primary site of metabolism is the liver, where enzymes work to convert the parent compound into more water-soluble metabolites that can be easily excreted. mhmedical.com The excretion of these metabolites would likely occur through both renal and biliary pathways.
To investigate the metabolic stability of a compound, in vitro systems such as liver microsomes and hepatocytes from various species (e.g., rat, dog, monkey, human) are employed. nih.gov These systems contain the primary enzymes responsible for drug metabolism. unl.edu For a compound structurally related to this compound, studies have shown high stability in liver microsomes and hepatocytes, indicating slow metabolism. dndi.org In such studies, the test compound is incubated with the microsomes or hepatocytes, and the rate of its disappearance is monitored over time. unl.edu The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver, can be determined from these experiments. nih.gov Comparative studies across different species are crucial as they can reveal species-specific differences in metabolism, which is vital for extrapolating animal data to humans. unl.edu
| In Vitro System | Purpose | Key Parameters Measured | Species Commonly Used |
| Liver Microsomes | To assess Phase I metabolic stability and identify metabolites. | Half-life (T1/2), Intrinsic Clearance (CLint) | Rat, Dog, Monkey, Human |
| Hepatocytes | To study both Phase I and Phase II metabolism and cellular uptake. | Half-life (T1/2), Intrinsic Clearance (CLint), Metabolite Profile | Rat, Dog, Monkey, Human |
The identification of metabolites is a critical step in understanding the biotransformation pathways of a compound. Following incubation with liver microsomes or hepatocytes, or from in vivo samples, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the metabolites formed. nih.gov For this compound, potential metabolic transformations could include hydroxylation of the aromatic ring, O-dealkylation, and conjugation reactions. However, for some fluorinated compounds, no detectable metabolites have been found in the circulating plasma of dosed animals, suggesting very slow metabolism. dndi.org
The introduction of fluorine into a molecule can significantly influence its metabolic stability. researchgate.net The carbon-fluorine bond is very strong and not easily broken by metabolic enzymes. blumberginstitute.org This often leads to increased metabolic stability, as the fluorine atom can block sites of metabolism that would otherwise be susceptible to oxidation. ucd.ie For instance, replacing a hydrogen atom with a fluorine atom on an aromatic ring can prevent hydroxylation at that position. ucd.ie This increased stability can lead to a longer half-life and lower clearance of the compound in the body. nih.gov
Cytochrome P450 Isoform Specificity in Metabolism (Pre-clinical)
The cytochrome P450 (CYP) superfamily of enzymes is the most important group of enzymes involved in the Phase I metabolism of drugs and other xenobiotics. uomus.edu.iqmdpi.com Identifying which specific CYP isoforms are responsible for metabolizing a compound is crucial for predicting potential drug-drug interactions. This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations. For many drugs, a small number of CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for the majority of metabolism. nih.gov Given the structure of this compound, it is plausible that its metabolism would be mediated by one or more of these common CYP isoforms.
Excretion Pathways and Metabolite Profiling in Animal Studies
In vivo studies in animals are necessary to understand the complete picture of a compound's excretion. Following administration of a radiolabeled version of the compound, urine, feces, and bile are collected to determine the routes and rates of excretion. acs.org For a related compound, cisapride, which also contains a 4-fluorophenoxy moiety, excretion was found to occur primarily through the feces after extensive metabolism. psu.edu Metabolite profiling in these excreta can provide a comprehensive overview of all the biotransformation products, helping to construct a complete metabolic map. acs.org
Biotransformation Pathways and Enzyme Systems Involved
Biotransformation is the process by which a xenobiotic is chemically altered in the body. It is generally divided into Phase I and Phase II reactions. nih.gov
Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the parent compound. mhmedical.com For this compound, potential Phase I reactions include:
Aromatic Hydroxylation: Addition of a hydroxyl group to the fluorophenyl ring. psu.edu
Oxidative Dealkylation: Cleavage of the ether linkage.
Oxidation of the secondary alcohol: Conversion of the propan-2-ol moiety to a ketone. uomus.edu.iq
The primary enzyme system responsible for these reactions is the cytochrome P450 system. uomus.edu.iq
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the functional group introduced in Phase I. mhmedical.com This further increases the water solubility of the metabolite, facilitating its excretion. Potential Phase II reactions for metabolites of this compound include:
Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated metabolites. psu.edu
Sulfation: Conjugation with a sulfate (B86663) group.
The enzymes involved in Phase II reactions include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). mhmedical.com
| Phase | Reaction Type | Key Enzymes | Potential Transformation of this compound |
| I | Oxidation, Reduction, Hydrolysis | Cytochrome P450 (CYP) | Aromatic hydroxylation, O-dealkylation, alcohol oxidation |
| II | Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronidation or sulfation of hydroxylated metabolites |
Species-Specific Metabolic Differences (Pre-clinical Comparative Studies)researchgate.net
Pre-clinical research into the metabolic fate of this compound has focused on characterizing its biotransformation pathways and identifying potential differences across various animal species. While direct metabolic studies on this specific compound are not extensively published, valuable insights can be drawn from research on structurally related molecules, such as other 4-fluorophenoxy derivatives and the non-fluorinated parent compound, 1-phenoxypropan-2-ol. These comparative studies are crucial for extrapolating potential metabolic routes and pharmacokinetic behaviors in humans.
In pre-clinical models, the metabolism of xenobiotics can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes. For compounds containing a phenoxy ether linkage, key metabolic reactions typically include O-dealkylation, aromatic hydroxylation, and conjugation reactions. nih.gov The presence of a fluorine atom on the phenyl ring can influence the regioselectivity and rate of these metabolic transformations.
Investigations into a complex 4-[4-(4-Fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide revealed notable species-specific metabolic profiles between rats and dogs. researchgate.net While both species extensively metabolized the compound, the primary metabolic pathways diverged significantly. In dogs, glucuronidation was the predominant route of metabolism, whereas in rats, reduction of a hydroxamate moiety was the major pathway. researchgate.net This highlights the potential for considerable interspecies variation in the metabolism of compounds containing a 4-fluorophenoxy group.
The metabolism of the non-fluorinated analog, 1-phenoxypropan-2-ol (also known as propylene (B89431) glycol phenyl ether), has been studied in rats and provides a foundational model for the likely metabolic fate of its fluorinated counterpart. nih.gov The primary metabolic pathways identified for 1-phenoxypropan-2-ol in rats include: nih.gov
Ether Cleavage (O-dealkylation): This pathway results in the formation of propylene glycol and phenol (B47542). The resulting phenol can then undergo further conjugation.
Direct Conjugation: The parent compound can be directly conjugated with glucuronic acid or sulfate.
Aromatic Hydroxylation: The phenyl ring can be hydroxylated, followed by conjugation.
Based on these findings from structurally similar compounds, a proposed comparative metabolic scheme for this compound in different pre-clinical species can be hypothesized. The fluorine substituent is generally resistant to metabolism but can influence the electronic properties of the aromatic ring, potentially affecting the rate and position of hydroxylation. annualreviews.org
Below are interactive tables summarizing the identified metabolites for related compounds in pre-clinical species, which may serve as a predictive model for the metabolism of this compound.
Table 1: Observed Metabolites of a 4-Fluorophenoxy-Containing Compound in Pre-clinical Species
| Species | Major Metabolic Pathway | Key Metabolites |
| Dog | Glucuronidation researchgate.net | Glucuronide Conjugate (M1) researchgate.net |
| Rat | Reduction researchgate.net | Reduced Metabolite researchgate.net |
Table 2: Observed Metabolites of 1-Phenoxypropan-2-ol in Rats
| Metabolic Pathway | Resulting Metabolites |
| O-dealkylation nih.gov | Propylene glycol, Phenol nih.gov |
| Direct Conjugation nih.gov | 1-Phenoxypropan-2-ol glucuronide, 1-Phenoxypropan-2-ol sulfate nih.gov |
| Ring Hydroxylation nih.gov | Hydroxylated 1-phenoxypropan-2-ol nih.gov |
These pre-clinical comparative studies underscore the importance of evaluating metabolic pathways in multiple species during drug development. The observed differences in the metabolism of structurally related fluorophenoxy compounds suggest that this compound is also likely to exhibit species-specific metabolic profiles, primarily in the balance between conjugation and oxidative pathways.
Environmental Fate and Ecotoxicological Implications
Degradation Pathways in Environmental Compartments
The persistence of 1-(4-Fluorophenoxy)propan-2-ol in the environment is determined by its susceptibility to various degradation processes. These include photolytic degradation, biodegradation, and chemical transformation. The presence of a stable aromatic ether linkage and a carbon-fluorine bond suggests a degree of resistance to degradation.
Photolytic Degradation Mechanisms
Direct photolysis of this compound in the environment is expected to be a potential but likely slow degradation pathway. Aromatic compounds can absorb ultraviolet radiation, leading to the excitation of electrons and potential cleavage of chemical bonds. The fluorophenoxy moiety of the molecule would be the primary chromophore. However, the high strength of the C-F bond suggests that direct cleavage of this bond by environmental UV radiation is unlikely. Instead, photodegradation might be initiated by the cleavage of the ether bond or reactions involving the aromatic ring.
Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters, is likely a more significant degradation pathway. Hydroxyl radicals are highly reactive and can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The propan-2-ol side chain is also susceptible to hydrogen abstraction by hydroxyl radicals.
Biodegradation in Water and Soil Systems
The biodegradation of this compound is anticipated to be a slow process. The ether linkage is generally resistant to microbial cleavage. epa.govnih.govfrtr.gov Furthermore, the presence of a fluorine substituent on the aromatic ring can increase the recalcitrance of the molecule to microbial attack. researchgate.netnih.gov
Microorganisms capable of degrading ether-containing compounds often possess specialized enzyme systems, such as monooxygenases, to initiate the cleavage of the ether bond. researchgate.net The initial step in the aerobic biodegradation of aromatic ethers can involve the hydroxylation of the aromatic ring, leading to the formation of a catechol-like intermediate, which can then undergo ring cleavage. The propan-2-ol side chain could potentially be oxidized to a ketone or further metabolized.
Under anaerobic conditions, the degradation of fluoroaromatic compounds has been observed, often proceeding through reductive dehalogenation, where the fluorine atom is removed and replaced by a hydrogen atom. researchgate.netnih.gov However, this process is typically slow and requires specific microbial consortia.
Chemical Hydrolysis and Oxidation
The ether linkage in this compound is expected to be stable to hydrolysis under typical environmental pH conditions (pH 4-9). chemistrysteps.comwikipedia.org Acid- or base-catalyzed hydrolysis of aromatic ethers generally requires harsh conditions that are not found in the natural environment. pnnl.govlibretexts.org
Chemical oxidation by strong oxidizing agents present in the environment, such as manganese oxides in soils and sediments, could potentially contribute to the degradation of the molecule. However, this is likely to be a minor pathway compared to biological and photolytic processes.
Environmental Partitioning and Transport Behavior
The movement and distribution of this compound in the environment will be governed by its physical and chemical properties, including its volatility, water solubility, and sorption characteristics.
Volatilization from Water and Soil
The potential for this compound to volatilize from water and soil surfaces is expected to be low to moderate. The presence of the hydroxyl group in the propan-2-ol moiety increases its water solubility and lowers its vapor pressure, thereby reducing its tendency to partition into the atmosphere.
The Henry's Law Constant (H) is a key parameter for assessing the partitioning of a chemical between air and water. wikipedia.orgnoaa.gov While an experimental value for this compound is not available, it can be inferred from its structure. The presence of the polar alcohol group would significantly decrease its value compared to non-polar aromatic compounds. nist.gov Consequently, significant volatilization from moist soil or surface water is not anticipated to be a major transport pathway. usda.gov
Sorption to Environmental Matrices
This compound is expected to exhibit some degree of sorption to soil organic matter and sediments. The partitioning of organic compounds to soil is often described by the soil organic carbon-water partition coefficient (Koc). ecetoc.orgchemsafetypro.com The fluorophenoxy group, being hydrophobic, will contribute to the compound's affinity for organic matter.
Interactive Data Tables
Due to the lack of specific experimental data for this compound, the following tables present data for structurally analogous compounds to provide a comparative context for its likely environmental properties.
Table 1: Estimated Environmental Fate Properties of Structurally Similar Compounds
| Compound | Log Kow (estimated) | Water Solubility (mg/L) | Vapor Pressure (Pa at 25°C) | Henry's Law Constant (Pa m³/mol) |
| Phenol (B47542) | 1.48 | 83000 | 47 | 0.2 |
| 4-Fluorophenol (B42351) | 1.83 | 24000 | 110 | 0.5 |
| 1-Phenoxy-2-propanol | 1.41 | 15100 | 2.7 | 4.9 x 10⁻⁴ |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2.81 | 900 | 1.9 x 10⁻⁵ | 1.2 x 10⁻⁸ |
Data for analogous compounds are sourced from various chemical databases and are intended for illustrative purposes only.
Table 2: Soil Sorption Coefficients (Koc) for Analogous Compounds
| Compound | Koc (L/kg) | Mobility Class |
| Phenol | 26 | High |
| 4-Fluorophenol | 110 | Moderate |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 100-250 | Moderate |
| Fluroxypyr | 50-150 | Moderate to High |
Mobility classification is based on standard Koc ranges. Data is for illustrative purposes and reflects the behavior of similar chemical structures.
Ecotoxicological Mechanisms in Non-Mammalian Organisms
Limited direct ecotoxicological data is publicly available for this compound. However, its potential mechanisms of toxicity in non-mammalian organisms can be inferred from its chemical structure, which features a fluorophenoxy group and a propan-2-ol moiety. The ecotoxicological effects would likely be a composite of the impacts of these structural components.
Acute and Chronic Aquatic Toxicity Mechanisms
In the absence of specific experimental data for this compound, the principles of aquatic toxicology suggest that its effects on aquatic organisms would be evaluated across different trophic levels, including algae (phytotoxicity), invertebrates like Daphnia magna (crustacean toxicity), and fish (vertebrate toxicity).
The toxicity of organic chemicals to aquatic organisms is often related to their potential to cause narcosis, a non-specific disruption of cell membranes. However, the presence of the fluorophenoxy group could introduce more specific modes of action. For instance, halogenated aromatic compounds can sometimes interfere with metabolic processes or act as endocrine disruptors.
For a compound like this compound, the following table outlines the standard tests that would be conducted to determine its aquatic toxicity:
Table 1: Standard Aquatic Ecotoxicity Tests
| Test Organism | Duration | Endpoint |
|---|---|---|
| Pseudokirchneriella subcapitata (Green algae) | 72 hours | Growth inhibition (EC50) |
| Daphnia magna (Water flea) | 48 hours | Immobilization (EC50) |
Chronic toxicity testing would involve longer exposure periods at lower concentrations to assess effects on reproduction, growth, and survival.
Effects on Terrestrial Biota and Microbial Communities
The impact of this compound on terrestrial ecosystems is also not well-documented. Potential exposure routes for terrestrial organisms include soil contamination and subsequent uptake by plants or soil-dwelling invertebrates.
For soil microbial communities, the introduction of a xenobiotic compound can have varied effects. Some microorganisms may be able to degrade the compound, using it as a carbon source, while others may be inhibited by its toxicity. The propan-2-ol moiety is generally considered to be readily biodegradable. However, the fluorophenoxy group, due to the stability of the carbon-fluorine bond, might be more resistant to microbial degradation, potentially leading to its persistence in the soil environment.
Bioaccumulation Potential in Environmental Systems
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues at a concentration higher than in the surrounding medium. This is often predicted using the octanol-water partition coefficient (Log Kow). A high Log Kow value (typically > 3) suggests a higher potential for bioaccumulation.
Environmental Risk Assessment Methodologies (Theoretical)
A theoretical environmental risk assessment (ERA) for this compound would follow a structured approach as outlined by regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA). The process involves four main steps:
Hazard Identification: This step involves gathering all available data on the physicochemical properties, environmental fate, and ecotoxicological effects of the substance. In the absence of experimental data for this compound, this would heavily rely on data from structurally similar compounds and in silico predictions from QSAR models.
Exposure Assessment: This involves estimating the concentrations of the substance that are likely to be found in various environmental compartments (water, soil, air). This assessment considers the substance's production volume, use patterns, and its fate and transport in the environment (e.g., degradation, partitioning).
Effects Assessment: In this step, the Predicted No-Effect Concentration (PNEC) is determined for different environmental compartments. The PNEC is the concentration below which adverse effects are not expected to occur. It is derived from the available ecotoxicity data (e.g., LC50, EC50) by applying assessment factors to account for uncertainties.
Risk Characterization: The final step compares the Predicted Environmental Concentration (PEC) with the PNEC to calculate a risk quotient (RQ = PEC/PNEC).
If RQ < 1, the risk is generally considered to be acceptable.
If RQ ≥ 1, it indicates a potential for adverse environmental effects, and further investigation or risk management measures may be required.
Given the data gaps for this compound, a significant level of uncertainty would be associated with such a theoretical risk assessment.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Analytical Methodologies for Research and Quantification of 1 4 Fluorophenoxy Propan 2 Ol
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating the components of a mixture, allowing for the individual quantification of each substance. For 1-(4-Fluorophenoxy)propan-2-ol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable methods.
HPLC is a powerful technique for separating and quantifying compounds in a liquid mobile phase. rcilabscan.comsdfine.com The choice of detector is critical and depends on the properties of the analyte and the required sensitivity. For fluorophenoxy compounds, UV detection is common. mdpi.com The purity of derivatives of this compound can be confirmed using HPLC, often aiming for a purity of 95% or higher.
Derivatives of this compound have been analyzed using reversed-phase HPLC. For instance, a C18 column can be used with a gradient mobile phase of acetonitrile (B52724) and aqueous ammonium (B1175870) formate (B1220265) to achieve separation. nih.gov
Interactive Data Table: HPLC Methods for this compound Derivatives
| Compound | Column | Mobile Phase | Detection | Reference |
| (S)-6-(4-fluorophenoxy)-3-((1-[11C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one | Waters XBridge C-18 | CH3CN / 0.1 M aqueous ammonium formate / triethylamine (B128534) (410:590:1 v/v/v) | Radiometric | nih.gov |
| 4-(3-Chloropropoxy)-N-(2-(4-fluorophenoxy)phenyl)benzamide | Alltima C18 | Gradient of ACN/H2O/0.2% TFA | UV at 237 nm | mdpi.com |
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. thermofisher.com When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separation and identification of volatile and semi-volatile organic molecules like alcohols. thermofisher.comspectroinlets.com The GC separates the components of a mixture, and the MS provides detailed structural information, allowing for definitive identification and quantification. spectroinlets.com
For the analysis of fluorinated compounds, the choice of the GC column is important to prevent degradation of the stationary phase. researchgate.net Semi-polar GC columns are often suitable for the separation of fluorinated compounds. nih.gov The use of chemical ionization (CI) can provide better responses for these types of compounds compared to electron ionization (EI). nih.gov While most fluorinated organic compounds can be analyzed by GC-MS, highly reactive species may pose challenges. researchgate.net
Since this compound is a chiral compound, it exists as two non-superimposable mirror images called enantiomers. researchgate.net These enantiomers can have different biological activities, making it essential to separate and quantify them. chiralpedia.com Chiral chromatography is the most widely used method for determining the enantiomeric purity of chiral compounds. chiralpedia.com
Chiral HPLC is a dominant technique for this purpose. chiralpedia.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for separating a wide range of chiral compounds. jcsp.org.pk The mobile phase composition, including the type of alcohol (e.g., methanol, ethanol, 2-propanol) and additives, can be adjusted to optimize the separation and even reverse the elution order of the enantiomers. labicom.czmdpi.com A phenomenon known as enantiomer self-disproportionation (ESD) has been observed during the chromatography of non-racemic chiral compounds on achiral stationary phases, which can affect the chiral purity of the collected fractions. researchgate.net
Interactive Data Table: Chiral Separation Parameters
| Technique | Stationary Phase | Mobile Phase Example | Key Application | Reference |
| Chiral HPLC | Immobilized amylose-based | Methyl tert-butyl ether/ethanol/ethylenediamine (60:40:0.1% v/v) | Enantiomeric purity of acalabrutinib | nih.gov |
| Chiral HPLC | α1-acid glycoprotein (B1211001) (AGP) | Phosphate buffer with organic modifiers (e.g., 1- and 2-propanol, acetonitrile) | Separation of racemic amines, acids, and nonprotolytic compounds | labicom.cz |
| Chiral HPLC | Chiralpak AD-3 (amylose-based) | Alcohols (methanol, ethanol, 1-propanol (B7761284), 2-propanol) | Enantioseparation of rigid chiral probes | mdpi.com |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence Spectroscopy)
Spectroscopic methods are also employed for the quantification of this compound and its derivatives.
UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a substance. msu.edu Compounds with aromatic rings, such as the fluorophenoxy group in this compound, exhibit characteristic UV absorption spectra that can be used for quantification. vulcanchem.comresearchgate.net The absorbance is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law. Solvents suitable for UV/Vis spectroscopy, such as 2-propanol, are often used. sigmaaldrich.com
Fluorescence Spectroscopy: This method is based on the emission of light (fluorescence) by a substance after it has absorbed light. wikipedia.orgcore.ac.uk It is a highly sensitive and selective technique. core.ac.ukcreative-proteomics.com Aromatic compounds, like the fluorophenoxy moiety, can be fluorescent. core.ac.uk For quantification, the fluorescence intensity is measured, which is proportional to the concentration of the fluorescent substance at low concentrations. creative-proteomics.com
Development of Robust and Validated Analytical Protocols
The development of robust and validated analytical protocols is crucial to ensure the reliability and accuracy of results. A validated method provides confidence that the analytical procedure is suitable for its intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. nih.gov
For instance, in a validated chiral HPLC method, parameters such as the resolution between enantiomers, limit of detection (LOD), and limit of quantification (LOQ) are established. jcsp.org.pknih.gov The stability of the analyte in solution and in the mobile phase over a certain period is also assessed. jfda-online.com Statistical analysis is used to support the findings. jfda-online.com
Advanced Sample Preparation Techniques for Complex Matrices
When analyzing this compound in complex matrices such as biological fluids or environmental samples, sample preparation is a critical step to remove interfering substances. nih.gov The goal is to isolate and concentrate the analyte of interest before analysis. americanlaboratory.com
Common techniques include:
Liquid-Liquid Extraction (LLE): This method separates compounds based on their different solubilities in two immiscible liquids. phenomenex.com
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and pre-concentration. americanlaboratory.comnih.gov It involves passing the sample through a solid sorbent that selectively retains the analyte, which is then eluted with a suitable solvent. nih.gov Different types of SPE sorbents can be used depending on the properties of the analyte and the matrix. americanlaboratory.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation approach commonly used for analyzing analytes in complex matrices like food products. phenomenex.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. phenomenex.comresearchgate.net
The choice of sample preparation technique depends on the complexity of the matrix and the analytical method being used. chromatographyonline.com For complex matrices, a more extensive extraction procedure is often required to achieve the necessary sensitivity and selectivity. researchgate.net
Derivatives, Analogs, and Structure Activity Relationship Sar Studies
Synthesis of Novel Analogs and Derivatives of 1-(4-Fluorophenoxy)propan-2-ol
The synthesis of new molecules based on the this compound scaffold involves strategic modifications to its core components: the propanol (B110389) backbone, the fluorophenoxy moiety, and the potential introduction of heterocyclic systems. These modifications are designed to probe the impact of stereochemistry, electronics, and steric bulk on the compound's interaction with biological targets.
Modifications to the propanol backbone of this compound can influence the compound's spatial arrangement and its ability to form key interactions, such as hydrogen bonds. Synthetic strategies often involve the use of chiral building blocks to control the stereochemistry of the hydroxyl and methyl groups.
One common approach begins with a chiral epoxide, such as (S)- or (R)-propylene oxide, which can react with 4-fluorophenol (B42351) in the presence of a base to yield the corresponding chiral this compound. Further modifications can be introduced, for example, by replacing the secondary alcohol with other functional groups like ethers, esters, or amines to explore the importance of the hydroxyl group for biological activity. The oxidation of the secondary alcohol to a ketone, yielding a propan-2-one derivative, is another modification that can significantly alter the electronic and steric properties of the molecule. This transformation can be achieved using oxidizing agents like pyridinium (B92312) chlorochromate (PCC).
Additionally, the methyl group on the propanol backbone can be replaced with larger alkyl or aryl groups to investigate the steric tolerance of the binding site. These modifications can be accomplished by starting with substituted epoxides or through multi-step synthetic sequences involving the construction of the desired carbon skeleton before the introduction of the fluorophenoxy group.
The fluorophenoxy moiety is a key component that can be systematically modified to alter the electronic properties and lipophilicity of the molecule. The position and number of fluorine atoms on the phenyl ring can be varied to fine-tune the compound's pharmacokinetic and pharmacodynamic profile.
The synthesis of analogs with different substitution patterns on the phenyl ring typically involves the reaction of the corresponding substituted phenol (B47542) with a propylene (B89431) oxide derivative. For instance, analogs with fluorine at the ortho or meta positions, or with multiple fluorine substitutions, can be synthesized to study the effect of the fluorine atom's location on activity.
Beyond fluorine, other substituents such as chloro, bromo, methyl, or methoxy (B1213986) groups can be introduced to the phenyl ring. These substitutions allow for a systematic exploration of how different electronic effects (inductive and resonance) and steric properties influence the biological activity. The synthesis of these analogs generally follows the same Williamson ether synthesis pathway, starting from the appropriately substituted phenol.
The incorporation of heterocyclic rings into the structure of this compound can introduce new interaction points with biological targets, improve solubility, and modulate metabolic stability. nih.gov Heterocycles are prevalent in pharmaceuticals due to their diverse chemical properties and ability to participate in various non-covalent interactions. mdpi.com
A common strategy for introducing a heterocyclic moiety is to link it to the propanol backbone or the fluorophenoxy ring. For example, the hydroxyl group of the propanol backbone can be used as a handle to attach a heterocyclic ring through an ether or ester linkage. Alternatively, the fluorophenoxy ring can be replaced by or appended with a heterocyclic system.
The synthesis of such derivatives often involves multi-step reaction sequences. For instance, a heterocyclic amine could be reacted with a suitably functionalized propanol backbone. The choice of the heterocyclic ring (e.g., pyrazole, triazole, pyridine) is guided by the desire to introduce specific properties, such as hydrogen bond donors or acceptors, or to mimic the spatial and electronic features of other known bioactive molecules.
Theoretical and Experimental Approaches to SAR Elucidation
Understanding the relationship between the chemical structure of this compound analogs and their biological activity is crucial for rational drug design. This is achieved through a combination of theoretical modeling and experimental preclinical studies.
Pre-clinical studies are essential for establishing the SAR of a series of compounds. These studies typically involve synthesizing a library of analogs with systematic structural variations and evaluating their biological activity in relevant in vitro and in vivo models.
The data generated from these studies are then analyzed to identify trends and correlations. For example, the biological activity of a series of analogs with different substituents on the fluorophenoxy ring can be plotted against physicochemical parameters such as the Hammett constant (σ) for electronic effects or the partition coefficient (logP) for lipophilicity. This quantitative structure-activity relationship (QSAR) approach can reveal which properties are most important for activity.
For instance, a hypothetical preclinical study on a series of 1-(phenoxy)propan-2-ol analogs might reveal that electron-withdrawing groups on the phenyl ring enhance activity, while bulky substituents are detrimental. These findings would then guide the design of the next generation of more potent compounds. The table below illustrates a hypothetical SAR for a series of analogs based on common findings in medicinal chemistry.
| Compound | R1 (Propanol Backbone) | R2 (Phenoxy Moiety) | Hypothetical Biological Activity (IC50, nM) |
|---|---|---|---|
| 1 | -CH(OH)CH3 | 4-F | 100 |
| 2 | -C(=O)CH3 | 4-F | 500 |
| 3 | -CH(OH)CH2CH3 | 4-F | 250 |
| 4 | -CH(OH)CH3 | 4-Cl | 80 |
| 5 | -CH(OH)CH3 | 4-CH3 | 300 |
| 6 | -CH(OH)CH3 | 2,4-diF | 50 |
This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data for these specific compounds.
The fluorine atom in this compound plays a significant role in its biological profile. Understanding the multifaceted effects of fluorine substitution is a key aspect of SAR studies. Fluorine is a small, highly electronegative atom that can profoundly influence a molecule's properties. mdpi.com
The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. The carbon-fluorine bond is very strong and resistant to cleavage, which can increase the half-life of a drug. Furthermore, fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, and excretion. mdpi.com
From an electronic standpoint, the strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence the molecule's ability to interact with its biological target. nih.gov For example, the acidity of the phenol precursor is affected by the fluorine substituent, which can influence the synthesis and reactivity of the final compound. Theoretical studies, such as those using density functional theory (DFT), can be employed to calculate the effects of fluorination on molecular properties like electrostatic potential and dipole moment, providing insights into how these changes might affect biological activity. nih.gov
The specific placement of the fluorine atom is also critical. A fluorine atom can act as a hydrogen bond acceptor, and its position can determine whether it engages in favorable interactions within a binding pocket. The study of fluorinated analogs with different substitution patterns is therefore essential for a complete understanding of the SAR.
Investigation of Prodrug Strategies (Chemical Design Focus)
Exploring Stereoisomeric Effects on Biological Activity
There is currently a lack of specific research investigating the stereoisomeric effects of this compound on its biological activity. The compound possesses a chiral center at the second carbon of the propan-2-ol moiety, indicating the existence of (R)- and (S)-enantiomers. However, studies detailing the differential pharmacological or toxicological activities of these individual stereoisomers have not been identified in the available scientific literature. Consequently, a data-supported discussion on the structure-activity relationship concerning the stereochemistry of this compound cannot be presented.
Potential Research Applications and Industrial Utility Non Clinical
Intermediates in Organic Synthesis for Fine Chemicals and Agrochemicals
The primary utility of 1-(4-Fluorophenoxy)propan-2-ol lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the fields of fine chemicals and agrochemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound serves as a foundational scaffold for their creation.
The structure is particularly relevant for producing biologically active compounds. The aryl phenyl ether group is a recognized pharmacophore used extensively in the design of pesticides and drugs. asianpubs.org Specifically, the class of phenoxypropanolamines, to which this compound belongs, is a precursor to many active molecules. The synthesis of these target molecules often involves the reaction of a phenol (B47542) derivative (like 4-fluorophenol) with a three-carbon electrophile, such as epichlorohydrin, to form an epoxide intermediate like 1-(4-fluorophenoxy)-2,3-epoxypropane. vulcanchem.com This epoxide can then be opened by various nucleophiles to generate a diverse library of propan-2-ol derivatives.
In the agrochemical sector, fluorinated compounds are of great interest for developing new fungicides and herbicides. asianpubs.orgmdpi.com The this compound structure can be incorporated into triazole-based fungicides. For instance, research has shown that novel triazole compounds containing a fluorinated arylphenyl ether group exhibit potent antifungal activities against various plant pathogens. asianpubs.orgmdpi.com The synthesis of these agrochemicals often starts with building blocks that establish the core fluorophenoxy structure, which is later combined with the heterocyclic active moiety. asianpubs.org The isomer 1-(2-fluoro-phenoxy)-propan-2-ol is noted as an intermediate in agrochemical synthesis, suggesting a similar role for the 4-fluoro variant. lookchem.com
Table 1: Examples of Synthetic Pathways Involving the Fluorophenoxy Propanol (B110389) Scaffold
| Starting Materials | Key Intermediate(s) | Product Class/Example | Application Area | Reference |
|---|---|---|---|---|
| 4-Fluorophenol (B42351), Epichlorohydrin | 1-(4-fluorophenoxy)-2,3-epoxypropane | 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol | Research Chemicals | vulcanchem.com |
| 4-Fluorophenol, 2-(phenoxymethyl)oxirane | 1-(4-fluorophenoxy)-3-phenoxypropan-2-ol | Di-aryl ether propanols | Fine Chemicals | rsc.org |
Probes for Biochemical Pathway Elucidation
While not extensively documented as a standalone probe, this compound serves as a foundational structure for creating more complex molecules used to investigate biochemical pathways. Its derivatives are employed to interact with biological targets like enzymes and receptors, helping to elucidate their function and role in cellular processes.
The incorporation of a fluorine atom is particularly advantageous for creating biochemical tools. The ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio, making it a sensitive reporter for studying drug-target interactions and protein conformational changes without the background noise present in ¹H-NMR.
Derivatives of this compound are included in large-scale chemical profiling studies to understand how environmental and commercial chemicals interact with biological systems. The ToxCast program, for example, has evaluated complex molecules containing the fluorophenoxy moiety to profile their activity across hundreds of enzymatic and receptor signaling assays, contributing to a broader understanding of chemical-biological interactions. nih.gov Furthermore, synthetic programs aimed at developing enzyme inhibitors, such as those for human dihydroorotate (B8406146) dehydrogenase (DHODH), rely on building blocks that can be systematically modified to probe the enzyme's active site. acs.org The fluorophenoxy propanol scaffold provides a stable and synthetically accessible platform for creating such targeted molecular probes.
Research Tools in Receptor Pharmacology
The phenoxypropanolamine skeleton is a classic pharmacophore for ligands targeting various receptors, most notably adrenergic and serotonergic systems. This compound is a direct precursor to this class of compounds and is used as a research tool to build novel ligands for studying receptor structure and function.
In the study of adrenergic receptors, specific substitutions on the phenoxypropanolamine structure are known to modulate binding affinity and selectivity. Research into beta-adrenergic agonists has demonstrated that the position of a fluorine atom on the aromatic ring significantly alters the compound's interaction with β₁ and β₂ receptor subtypes. nih.gov This allows researchers to use strategically fluorinated compounds as tools to map the receptor's binding pocket and understand the forces governing ligand recognition. nih.gov
This scaffold is also crucial in the development of ligands for central nervous system (CNS) receptors.
Serotonin (B10506) Receptors: The 3-(4-fluorophenoxy)propyl group, which can be synthesized from this compound, is a key component of the known 5-HT₂C receptor research chemical AMI-193 (8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro netascientific.comdecan-4-one). sigmaaldrich.com
Dopamine (B1211576) Receptors: Medicinal chemistry programs have utilized precursors like 3-(4-fluorophenoxy)propan-1-ol (B1339691) to synthesize new molecules based on existing drugs like haloperidol. nih.govnih.gov By systematically altering the structure, researchers can create new chemical entities with tailored binding profiles for dopamine and serotonin receptors, helping to identify the structural requirements for atypical antipsychotic activity. nih.gov
Table 2: Use of the Fluorophenoxy Propanol Moiety in Receptor Pharmacology Research
| Parent Drug/Scaffold | Precursor Used | Receptor(s) Targeted | Research Goal | Reference |
|---|---|---|---|---|
| Haloperidol | 3-(4-Fluorophenoxy)propan-1-ol | Dopamine (D₂, D₃, D₄), Serotonin (5-HT₁ₐ, 5-HT₂ₐ) | Design of atypical antipsychotics | nih.govnih.gov |
| Phenoxypropanolamines | Fluoro-derivatives of 3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol | Beta-adrenergic (β₁, β₂) | Study structure-activity relationships of fluorine substitution | nih.gov |
Material Science Applications (Theoretical or Conceptual)
The structural features of this compound suggest its potential, either directly or as a precursor, in the field of material science. Although specific applications are largely theoretical, the combination of a fluorinated aromatic ring and a reactive hydroxyl group makes it a candidate for creating advanced materials.
Fluorinated polymers are well-known for their high thermal stability, chemical resistance, and low surface energy. The presence of the 4-fluorophenyl group in this compound could be leveraged to synthesize specialty polymers with enhanced properties. The hydroxyl group provides a reactive handle for polymerization reactions, allowing it to be incorporated as a monomer into polyesters, polyurethanes, or polyethers. Related fluorophenoxy compounds are already utilized in creating polymers for durable coatings and adhesives. netascientific.com
Conceptually, this compound could also serve as a building block for more sophisticated functional materials:
Liquid Crystals: The rigid aromatic core is a common feature in liquid crystal molecules. By attaching appropriate mesogenic groups to the propanol backbone, it is conceivable to synthesize novel liquid crystalline materials. Fluorinated liquid crystals are important in the manufacturing of advanced liquid-crystal displays (LCDs).
Organic Electronics: Fluorinated aromatic compounds are used as intermediates for organic semiconductors and optoelectronic materials. netascientific.comchemscene.com The electronic properties imparted by the fluorine atom can be beneficial in materials designed for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The this compound molecule could be a precursor for larger, conjugated systems used in these applications.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Table 1: Applications of AI/ML in Chemical Compound Development
| Application Area | AI/ML Technique | Objective | Potential Impact |
|---|---|---|---|
| Compound Discovery | Generative Models (GANs, VAEs) | Design novel molecules with desired properties from scratch. | Acceleration of lead compound identification. |
| Property Prediction | Graph Neural Networks (GNNs), QSAR | Predict physicochemical properties, bioactivity, and toxicity. | Reduction in experimental screening; early hazard identification. |
| Synthesis Planning | Retrosynthesis Algorithms | Identify optimal and novel synthetic pathways. | Increased efficiency and sustainability in chemical synthesis. |
| Process Optimization | Reinforcement Learning (RL) | Fine-tune reaction conditions for yield and purity. | Reduced manufacturing costs and waste generation. |
Advanced Mechanistic Toxicology (Excluding Human Safety/Adverse Effects)
Future toxicological research on 1-(4-Fluorophenoxy)propan-2-ol will increasingly focus on elucidating the fundamental molecular and cellular mechanisms of its interactions with biological systems, moving beyond simple endpoint observation. researchgate.net Mechanistic toxicology aims to understand the cascade of events from initial exposure to the manifestation of a toxic effect at a subcellular level. researchgate.net This involves investigating interactions with specific proteins, effects on signaling pathways, gene regulation, and potential for oxidative stress. researchgate.net
For a fluorinated compound like this compound, a key area of investigation is the metabolic fate of the fluorine atom. While the carbon-fluorine bond is strong, metabolic processes can sometimes lead to its cleavage, potentially releasing fluoride ions or forming toxic metabolites like fluoroacetic acid, which can disrupt cellular energy production. nih.gov Advanced in vitro models, such as organ-on-a-chip systems, can provide more detailed insights into these metabolic pathways in specific tissues without the use of whole-animal testing.
As a member of the phenoxypropanolamine class, which includes many beta-blockers, its "off-target" effects are also a crucial area for mechanistic study. The toxicological profile of beta-blockers is often an extension of their pharmacological effects, but can also involve mechanisms like sodium or potassium channel blockade, particularly at higher concentrations. pnas.orgencyclopedia.pubresearchgate.netnih.gov Investigating the potential for this compound to interact with ion channels, nuclear receptors, or key metabolic enzymes will be critical to building a comprehensive mechanistic toxicological profile. researchgate.net Computational toxicology and the use of quantitative structure-activity relationship (QSAR) models will be instrumental in predicting these interactions and prioritizing experimental studies. encyclopedia.pub
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The synthesis of this compound and its analogs is ripe for innovation through the adoption of novel methodologies like flow chemistry and photoredox catalysis. These techniques offer significant advantages over traditional batch processing in terms of efficiency, safety, scalability, and environmental impact. dundee.ac.uk
Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients, including beta-blockers. dundee.ac.uknih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. dundee.ac.uk This enhanced control can lead to higher yields, fewer byproducts, and improved safety, especially when handling hazardous reagents or intermediates. nih.gov Recently, a groundbreaking continuous-flow synthesis of beta-blockers, including propranolol and bisoprolol, was developed using an amine-functionalized graphene oxide (NGO) membrane nanoreactor. nih.govnih.govnih.gov This system achieved nearly 100% conversion and selectivity in under five seconds at room temperature, demonstrating the transformative potential of flow chemistry for this class of compounds. nih.govnih.govnih.gov Applying such a system to the synthesis of this compound could dramatically streamline its production.
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to form chemical bonds that are central to the structure of this compound, particularly the key ether linkage (C-O bond). nih.gov This methodology uses light-absorbing catalysts to generate reactive radical intermediates under gentle conditions, often at room temperature. nih.govresearchgate.net Research has demonstrated the successful use of photoredox catalysis to generate alkoxy radicals from alcohols, which can then be used to form ethers. nih.gov This provides a potential alternative to classical methods that often require harsh conditions or pre-functionalized starting materials. nih.gov The merger of photoredox catalysis with other catalytic systems, such as organocatalysis, can enable the direct functionalization of C-H bonds, opening up new avenues for creating complex derivatives of the target compound. encyclopedia.pub
Table 2: Comparison of Synthetic Methodologies
| Methodology | Traditional Batch Synthesis | Flow Chemistry | Photoredox Catalysis |
|---|---|---|---|
| Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. | Reaction initiated by light; often at ambient temperature. |
| Efficiency | Can have lower yields and longer reaction times. | Higher yields, reduced reaction times, improved space-time yield. | High efficiency for specific bond formations. |
| Safety | Handling of large volumes of hazardous materials. | Small reactor volumes improve safety; in-situ generation of unstable intermediates. | Generally mild conditions reduce risks. |
| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by running the system for longer or in parallel. | Scalability can be a challenge due to light penetration. |
| Relevance to Compound | Standard method involving intermediates like epichlorohydrin. | Proven for beta-blockers; enables rapid, efficient, and sustainable production. | Ideal for forming the key C-O ether bond under mild conditions. |
Comprehensive Environmental Impact Modeling and Remediation Strategies
The increasing prevalence of pharmaceuticals in the environment necessitates a forward-looking approach to understanding and mitigating the ecological impact of compounds like this compound. researchgate.net Future research will focus on predictive modeling of its environmental fate and the development of effective remediation technologies.
Environmental Fate Modeling: As a fluorinated pharmaceutical and a beta-blocker analog, the compound presents a dual concern. Fluorinated organic compounds are often resistant to degradation, leading to persistence in the environment. researchgate.net The carbon-fluorine bond's strength suggests that this compound may not be readily biodegradable. nih.gov Furthermore, beta-blockers as a class are frequently detected in wastewater effluent and surface waters due to their incomplete removal in conventional treatment plants. pnas.orgencyclopedia.pub Environmental risk assessment (ERA) models, which calculate the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC), will be crucial for quantifying the potential risk to aquatic ecosystems. nih.govresearchgate.net These models will need to account for the compound's likely high mobility in soil and water, a characteristic of related phenoxy compounds. nih.gov
Remediation Strategies: Given the probable persistence of this compound, research into advanced remediation strategies is essential. While biodegradation by specialized microorganisms is a possibility for the phenoxy moiety, the fluorinated ring may inhibit this process. nih.govresearchgate.net Therefore, more robust technologies will likely be required.
Advanced Oxidation Processes (AOPs): Techniques such as ozonation and UV/H₂O₂ treatment have shown effectiveness in degrading other beta-blockers by generating highly reactive hydroxyl radicals. encyclopedia.pub
Photocatalysis: This method, using semiconductor materials like titanium dioxide, can effectively mineralize persistent organic pollutants and has been identified as a promising tool for pharmaceutical degradation. encyclopedia.pub
Adsorption Technologies: Novel adsorbents, such as molecularly imprinted polymers (MIPs), offer a selective way to capture specific pharmaceutical pollutants from water for subsequent destruction or recovery. researchgate.net
Development of Multi-Targeting Compounds and Ligand Design Principles
The traditional "one compound, one target" paradigm in drug discovery is increasingly being challenged, especially for complex, multifactorial conditions like cardiovascular disease. dundee.ac.uknih.govresearchgate.net The future of medicinal chemistry involving scaffolds like this compound lies in the rational design of multi-target-directed ligands (MTDLs) that can modulate multiple biological pathways simultaneously. nih.govresearchgate.net
Polypharmacology and Multi-Target Design: The concept of polypharmacology acknowledges that a single molecule can interact with multiple targets, which can lead to enhanced therapeutic effects or mitigate side effects. nih.govnih.govresearchgate.net For cardiovascular diseases, a multi-target approach is particularly attractive. dundee.ac.uknih.govnih.gov For instance, some beta-blockers already exhibit multi-target activity; carvedilol and labetalol block not only beta-adrenergic receptors but also alpha-1 adrenergic receptors, providing a dual mechanism for blood pressure reduction. nih.govwebmd.com
Starting from the this compound structure, which is known to interact with beta-adrenergic receptors, medicinal chemists can apply several design principles to introduce additional functionalities:
Pharmacophore Hybridization: This involves combining the structural features of this compound with a pharmacophore known to interact with another relevant cardiovascular target (e.g., a calcium channel blocker, an ACE inhibitor, or a nitric oxide donor).
Structure-Based Ligand Design: The extensive structural information available for adrenergic receptors provides a strong foundation for designing ligands with specific selectivity profiles or, conversely, for intentionally designing ligands that can bind to multiple receptor subtypes or even different receptor families. nih.govpnas.orgresearchgate.netencyclopedia.pubnih.gov Computational docking and molecular dynamics simulations can be used to predict how modifications to the this compound scaffold will affect its binding to various targets. researchgate.net
The development of such multi-targeting compounds could lead to more effective therapies by addressing the complex pathophysiology of cardiovascular diseases with a single, well-characterized chemical entity. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenoxy)propan-2-ol, and how are reaction conditions optimized?
The synthesis typically involves the reduction of a ketone precursor, such as 1-(4-fluorophenoxy)propan-2-one, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key parameters include temperature control (0–25°C), solvent selection (e.g., THF or ethanol), and stoichiometric ratios to minimize side reactions. Post-reduction purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms structural integrity and stereochemistry (e.g., ¹H NMR for hydroxyl and fluorophenyl protons, ¹³C NMR for carbon backbone).
- HPLC with Chiral Columns : Essential for determining enantiomeric purity, as chirality impacts biological activity .
- Mass Spectrometry (MS) : Validates molecular weight (C₉H₁₁FO₂, MW 170.18 g/mol) and fragmentation patterns .
Q. What are the primary biological targets or applications of this compound in preclinical research?
this compound is explored as a precursor in drug synthesis, particularly for neurological disorders. Its fluorophenyl group enhances binding affinity to enzymes like RPE65, a retinal protein involved in vitamin A metabolism . Preliminary studies suggest utility in enzyme inhibition assays and as a scaffold for pharmacophore development .
Advanced Research Questions
Q. How can enantiomeric purity be maximized during synthesis, and what are the implications of stereochemical variations?
- Chiral Catalysts : Use (R)- or (S)-specific catalysts (e.g., BINAP-metal complexes) to direct asymmetric reduction of the ketone precursor.
- Chromatographic Resolution : Preparative HPLC with chiral stationary phases (e.g., amylose-based) separates enantiomers.
- Impact : The (R)-enantiomer may exhibit higher binding affinity to certain targets (e.g., enzymes) compared to the (S)-form, necessitating rigorous stereochemical analysis .
Q. How do researchers address contradictions in reported biological activity data across studies?
- Purity Validation : Re-evaluate compound purity via HPLC and LC-MS to rule out impurities as confounding factors.
- Assay Standardization : Control for variables like cell line selection (e.g., HEK293 vs. HeLa), buffer pH, and incubation time.
- Structural Analog Comparison : Compare activity with derivatives (e.g., 1-(4-chlorophenoxy)propan-2-ol) to isolate the fluorophenyl group’s role .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Predict binding modes with targets like RPE65 using software (AutoDock, Schrödinger).
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the fluorine atom.
- MD Simulations : Assess stability of compound-target complexes over time (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
